molecular formula C12H16N2OS B2400589 4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)pyrrolidin-2-one CAS No. 2034430-43-6

4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)pyrrolidin-2-one

Cat. No.: B2400589
CAS No.: 2034430-43-6
M. Wt: 236.33
InChI Key: RIFMJBWSEAYJFO-UHFFFAOYSA-N
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Description

4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by a fused bicyclic structure consisting of a thieno ring and a pyridine ring, which is further substituted with a pyrrolidin-2-one moiety

Mechanism of Action

Target of Action

It is related toTiclopidine Hydrochloride and Clopidogrel Hydrogen Sulfate , which are known to be Platelet Modifying Agents . These agents typically work by inhibiting platelet aggregation, a crucial step in the formation of blood clots.

Pharmacokinetics

Factors such as its molecular weight and structural properties could influence its pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienopyridine core, which can be achieved through cyclization reactions involving thiophene and pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable production. The reaction conditions are meticulously controlled to maintain the integrity of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)pyrrolidin-2-one has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

IUPAC Name

4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c15-12-5-9(6-13-12)7-14-3-1-11-10(8-14)2-4-16-11/h2,4,9H,1,3,5-8H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFMJBWSEAYJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)CC3CC(=O)NC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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